molecular formula C17H18BrClN2 B325711 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline

4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline

Cat. No.: B325711
M. Wt: 365.7 g/mol
InChI Key: VFXZMCUBDGEUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline typically involves the condensation reaction between 4-bromo-3-chloroaniline and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound might find applications in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)-N-[4-(dimethylamino)benzylidene]amine: Similar structure but with dimethylamino instead of diethylamino group.

    N-(4-bromo-3-chlorophenyl)-N-[4-(methoxy)benzylidene]amine: Similar structure but with a methoxy group instead of diethylamino group.

Uniqueness

4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline is unique due to the presence of both bromine and chlorine substituents on the phenyl ring and the diethylamino group on the benzylidene moiety. These structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H18BrClN2

Molecular Weight

365.7 g/mol

IUPAC Name

4-[(4-bromo-3-chlorophenyl)iminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C17H18BrClN2/c1-3-21(4-2)15-8-5-13(6-9-15)12-20-14-7-10-16(18)17(19)11-14/h5-12H,3-4H2,1-2H3

InChI Key

VFXZMCUBDGEUGW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Br)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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